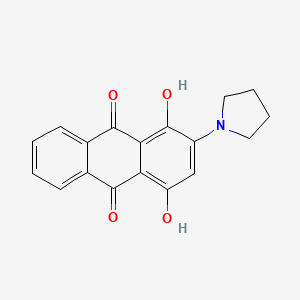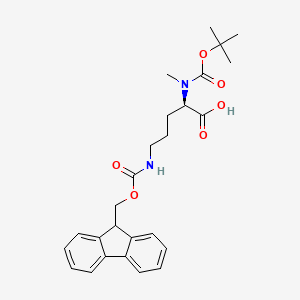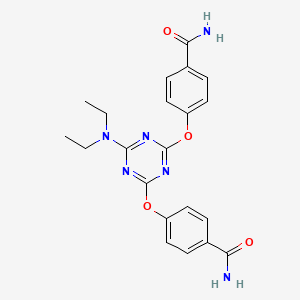
4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diethylamino groups and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)diphenylmethane: Another related compound with a different central core.
Uniqueness
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80203-89-0 |
|---|---|
Formule moléculaire |
C21H22N6O4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
4-[[4-(4-carbamoylphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzamide |
InChI |
InChI=1S/C21H22N6O4/c1-3-27(4-2)19-24-20(30-15-9-5-13(6-10-15)17(22)28)26-21(25-19)31-16-11-7-14(8-12-16)18(23)29/h5-12H,3-4H2,1-2H3,(H2,22,28)(H2,23,29) |
Clé InChI |
NCMXNSGOEQAQDO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



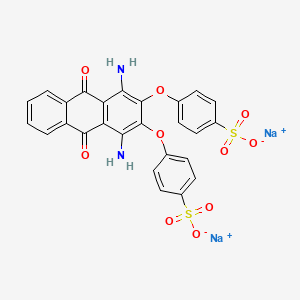
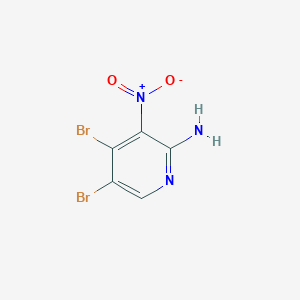
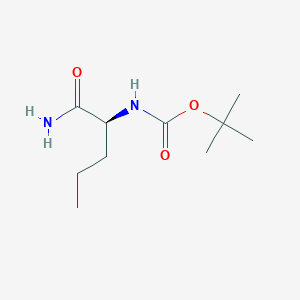
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)

![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
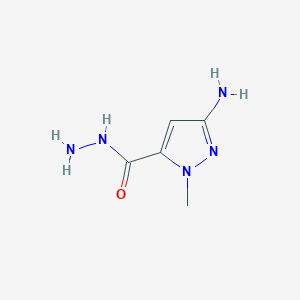
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)
